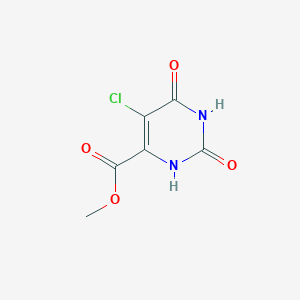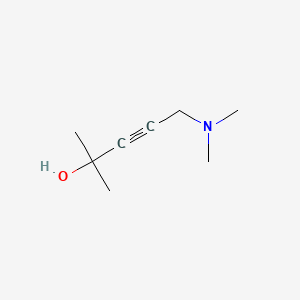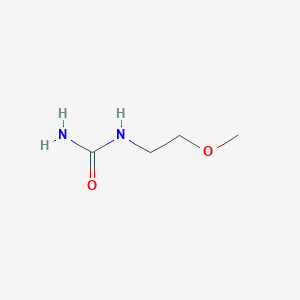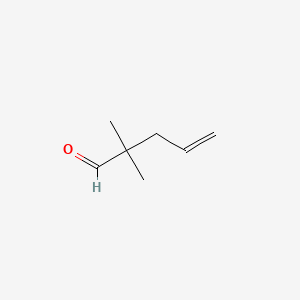![molecular formula C25H20N2O3S B1584456 3-Phenyl-3-({[4-(4-pyridin-4-ylphenyl)thien-2-YL]carbonyl}amino)propanoic acid CAS No. 766536-21-4](/img/structure/B1584456.png)
3-Phenyl-3-({[4-(4-pyridin-4-ylphenyl)thien-2-YL]carbonyl}amino)propanoic acid
Descripción general
Descripción
3-Phenyl-3-({[4-(4-pyridin-4-ylphenyl)thien-2-YL]carbonyl}amino)propanoic acid is a type of organic compound belonging to the class of carboxylic acids. It is a white crystalline compound with a molecular formula of C21H19NO4S and a molecular weight of 379.45 g/mol. This compound is used in the synthesis of various pharmaceuticals and organic compounds. It is also used in the production of drugs, dyes, and other products.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Drug Design and Development
PTCA has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structure, which includes a thiophene ring and a pyridinyl group, could be useful in creating molecules that can interact with various biological targets. The compound’s ability to form stable bonds with proteins and enzymes makes it a candidate for further exploration in drug synthesis .
Environmental Science: Pollutant Detection and Removal
In environmental science, PTCA’s unique chemical properties may be harnessed for detecting and removing pollutants from water and soil. Its aromatic structure could allow it to bind with certain organic contaminants, facilitating their extraction and analysis. This application is crucial for maintaining environmental health and safety.
Materials Science: Synthesis of Novel Polymers
The compound’s reactive carboxylic acid group opens up possibilities in materials science, particularly in the synthesis of novel polymers. PTCA could be used as a monomer to create polymers with specific mechanical and chemical properties, useful in various industries ranging from automotive to consumer goods .
Biochemistry: Enzyme Inhibition Studies
PTCA may play a role in biochemistry as an enzyme inhibitor. Its structure suggests that it could bind to active sites of certain enzymes, modulating their activity. This application is valuable in understanding metabolic pathways and could lead to the development of new biochemical assays .
Pharmacology: Therapeutic Agent Research
In pharmacology, PTCA’s potential as a therapeutic agent can be investigated. Its ability to interact with cellular receptors and influence signaling pathways could make it a valuable compound in the treatment of various diseases. Research in this area could lead to new therapeutic strategies and drug candidates.
Analytical Chemistry: Chromatography and Spectroscopy
Finally, PTCA can be utilized in analytical chemistry techniques such as chromatography and spectroscopy. Its distinct chemical signature allows it to be used as a standard or reference compound in the calibration of analytical instruments. This ensures the accuracy and reliability of chemical analyses performed in research laboratories .
Propiedades
IUPAC Name |
(3R)-3-phenyl-3-[[4-(4-pyridin-4-ylphenyl)thiophene-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3S/c28-24(29)15-22(20-4-2-1-3-5-20)27-25(30)23-14-21(16-31-23)18-8-6-17(7-9-18)19-10-12-26-13-11-19/h1-14,16,22H,15H2,(H,27,30)(H,28,29)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTJQZUZINLEKC-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CS2)C3=CC=C(C=C3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CC(=O)O)NC(=O)C2=CC(=CS2)C3=CC=C(C=C3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-3-({[4-(4-pyridin-4-ylphenyl)thien-2-YL]carbonyl}amino)propanoic acid | |
CAS RN |
766536-21-4 | |
| Record name | PF-00356231 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03367 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1584376.png)

![(2R,3R,4S,5S,6R)-2-[4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1584382.png)

![4-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1584385.png)






![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B1584396.png)